4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE
Overview
Description
4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylamino group, a methoxyphenyl group, and a chlorodifluorobenzoyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the methoxyphenyl derivative, which undergoes a series of reactions to introduce the carbamoylamino and chlorodifluorobenzoyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The chlorodifluorobenzoyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbamoylamino group may produce corresponding amines .
Scientific Research Applications
4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group may form hydrogen bonds with active sites, while the chlorodifluorobenzoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL BENZOATE
- **4-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE
- **4-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 4,5-DIFLUOROBENZOATE .
Uniqueness
The presence of both the chlorodifluorobenzoyl and carbamoylamino groups in 4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE distinguishes it from similar compounds. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
[4-[(Z)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3O4/c1-25-14-4-8(7-21-22-16(20)24)2-3-13(14)26-15(23)9-5-11(18)12(19)6-10(9)17/h2-7H,1H3,(H3,20,22,24)/b21-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUXRGPATDVISW-YXSASFKJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)N)OC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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